2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of methoxy and phenol groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenol with 2-(2-methylphenyl)-1,3-benzoxazole-5-carbaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and nucleic acids, altering their structure and function. The benzoxazole ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-methoxy-6-[(E)-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
Compared to similar compounds, 2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the specific positioning of the methoxy and phenol groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group also adds steric hindrance, potentially affecting its interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-methoxy-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O3/c1-14-6-3-4-8-17(14)22-24-18-12-16(10-11-19(18)27-22)23-13-15-7-5-9-20(26-2)21(15)25/h3-13,25H,1-2H3 |
InChI Key |
LXBJRLICKMWZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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